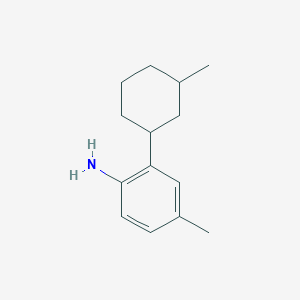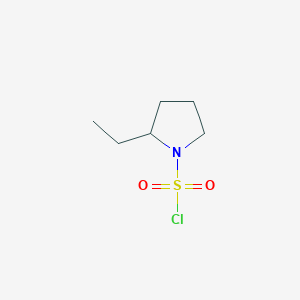
2-Ethylpyrrolidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpyrrolidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom The structure of this compound includes a five-membered pyrrolidine ring with an ethyl group at the second position and a sulfonyl chloride group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 2-ethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:
[ \text{2-Ethylpyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylpyrrolidine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Ethylpyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.
Biological Research: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industrial Applications: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethylpyrrolidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in medicinal chemistry, the compound may react with amino groups in proteins or enzymes, leading to the formation of sulfonamide bonds that can alter the activity of the target molecule.
Comparaison Avec Des Composés Similaires
2-Ethylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl group.
Benzenesulfonyl Chloride: Contains an aromatic benzene ring, which imparts different reactivity and properties.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, commonly used in organic synthesis for protecting hydroxyl groups.
The uniqueness of this compound lies in its pyrrolidine ring structure, which can impart specific steric and electronic effects, making it suitable for certain applications where other sulfonyl chlorides may not be as effective.
Propriétés
Formule moléculaire |
C6H12ClNO2S |
|---|---|
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
2-ethylpyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-6-4-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3 |
Clé InChI |
UXZPHUISKBIKPX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


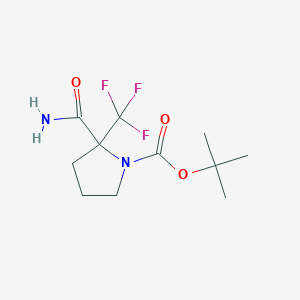
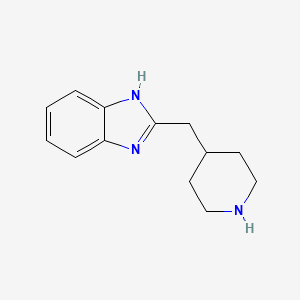


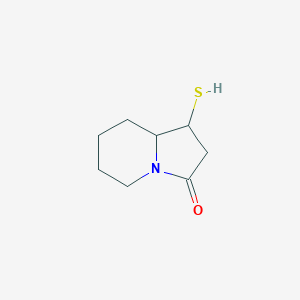
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13240639.png)
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)

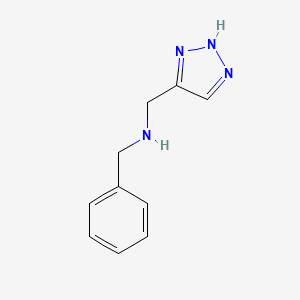
![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
